D,L-Carbidopa Methyl Ester N-Cyclohexylidene chemical structure and properties
D,L-Carbidopa Methyl Ester N-Cyclohexylidene chemical structure and properties
The following technical guide provides an in-depth analysis of D,L-Carbidopa Methyl Ester N-Cyclohexylidene , a critical synthetic intermediate and pharmacopeial impurity associated with the production of Carbidopa.
Role: Synthetic Intermediate & Pharmacopeial Impurity (EP Impurity D) CAS (Racemate): 91431-01-5 | CAS (S-Isomer): 934371-48-9[1]
Executive Summary & Context
D,L-Carbidopa Methyl Ester N-Cyclohexylidene is a sterically hindered hydrazine derivative. In the pharmaceutical industry, it serves two distinct but related roles:
-
Key Synthetic Intermediate: It is the primary product of the "Oxaziridine Route" for Carbidopa synthesis. Unlike traditional hydrazine syntheses, this route uses 3,3-pentamethylene oxaziridine to electrophilically aminate L-Methyldopa methyl ester. The cyclohexylidene group acts as a simultaneous protecting group for the labile hydrazine moiety.
-
Critical Quality Attribute (CQA): It is monitored as Impurity D in the European Pharmacopoeia (EP) monograph for Carbidopa. Its presence indicates incomplete hydrolysis during the final deprotection step of the active pharmaceutical ingredient (API).
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule consists of a catechol (3,4-dihydroxyphenyl) core linked to a quaternary carbon. This carbon holds a methyl ester group, a methyl group, and a hydrazine nitrogen protected by a cyclohexylidene ring (a Schiff base-like structure).
| Property | Data |
| IUPAC Name | Methyl 2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
| Molecular Formula | C₁₇H₂₄N₂O₄ |
| Molecular Weight | 320.38 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in Methanol (MeOH), DMSO, Ethyl Acetate; Poorly soluble in water |
| LogP | ~2.9 (Lipophilic due to cyclohexyl ring) |
| Melting Point | Decomposes >140°C (typical for hydrazones) |
Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the cyclohexylidene protecting group (Right) and the catechol core (Left).
Caption: Structural segmentation of Carbidopa Methyl Ester N-Cyclohexylidene showing the core pharmacophore and the lipophilic protecting group.
Synthesis Mechanism: The Oxaziridine Route
The most sophisticated synthesis of Carbidopa avoids the use of toxic hydrazine gas by employing 3,3-pentamethylene oxaziridine . This reagent acts as an electrophilic source of nitrogen.
Reaction Workflow
-
Substrate: L-Methyldopa Methyl Ester (free base).
-
Reagent: 3,3-Pentamethylene Oxaziridine (derived from cyclohexanone and ammonia/oxidant).
-
Mechanism: The amine of the methyldopa attacks the nitrogen of the oxaziridine ring. The ring opens, transferring the nitrogen and the cyclohexylidene group to the substrate.
-
Result: Formation of the target Carbidopa Methyl Ester N-Cyclohexylidene .
Pathway Diagram
Caption: The "Oxaziridine Route" synthesis pathway, highlighting the target compound as the stable intermediate before final hydrolysis.
Experimental Protocols
A. Synthesis of D,L-Carbidopa Methyl Ester N-Cyclohexylidene
Note: This protocol produces the racemic mixture if starting from racemic methyldopa. Use L-isomer starting material for the chiral impurity standard.
Reagents:
-
D,L-Methyldopa Methyl Ester: 10.0 g (44.4 mmol)
-
3,3-Pentamethylene Oxaziridine: 6.5 g (51.0 mmol, 1.15 eq)
-
Dichloromethane (DCM): 100 mL
-
Toluene (crystallization)
Step-by-Step Methodology:
-
Dissolution: Charge D,L-Methyldopa Methyl Ester into a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet. Add DCM (100 mL) and stir until fully dissolved.
-
Amination: Add 3,3-Pentamethylene Oxaziridine in a single portion. The reaction is slightly exothermic; maintain temperature between 20–25°C using a water bath if necessary.
-
Monitoring: Stir for 4–6 hours. Monitor by TLC (Silica, MeOH:DCM 1:9). The starting amine spot (lower Rf) should disappear, replaced by the less polar hydrazone product (higher Rf).
-
Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 35°C) to yield a viscous yellow oil.
-
Crystallization: Add Toluene (30 mL) to the oil and heat to 50°C to dissolve. Cool slowly to 0–5°C with stirring. The product will precipitate as an off-white solid.
-
Isolation: Filter the solid, wash with cold toluene (2 x 10 mL), and dry under vacuum at 40°C.
-
Expected Yield: ~85–90%
-
Purity: >95% (HPLC)
-
B. Analytical Method (HPLC) for Impurity Detection
To validate the presence of this compound in Carbidopa bulk drug, use the following pharmacopeial-aligned method.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer pH 2.7 (0.05 M KH₂PO₄ adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 5% B; 5-25 min: 5% -> 60% B; 25-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm |
| Retention Time (RT) | Carbidopa: ~6 min |
| Relative RT (RRT) | Impurity D (Target): ~2.5 - 2.8 (Elutes much later due to lipophilicity) |
Critical Quality Attributes & Stability
Why monitor this compound?
-
Toxicity: Hydrazines and hydrazones can be genotoxic. While Carbidopa itself is a hydrazine, the lipophilic nature of the cyclohexylidene derivative allows it to cross biological membranes more readily, potentially altering the toxicity profile.
-
Process Control: The presence of this impurity indicates insufficient hydrolysis . If the acid hydrolysis step (Step 4 in the diagram) is cut short or performed at too low a temperature (<80°C), this intermediate will persist.
-
Stability: The compound is stable in solid form but hydrolyzes slowly in acidic aqueous solutions to release cyclohexanone and Carbidopa methyl ester. In basic conditions, it is relatively stable.
References
-
European Directorate for the Quality of Medicines (EDQM). Carbidopa Monograph 0755. European Pharmacopoeia (Ph. Eur.).
-
Karady, S., et al. (1971). "Stereospecific synthesis of the decarboxylase inhibitor (S)-alpha-hydrazino-3,4-dihydroxy-alpha-methylhydrocinnamic acid (Carbidopa)." Journal of Organic Chemistry, 36(14), 1949-1951.
-
World Intellectual Property Organization (WIPO). (2007). Process for the preparation of Carbidopa.[2][3][4][5][6][7][8][9][10] Patent WO2007042848. (Describes the oxaziridine route and isolation of the N-cyclohexylidene intermediate).
-
PubChem. Carbidopa Impurity D (Compound Summary). National Library of Medicine.
Sources
- 1. allmpus.com [allmpus.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 4. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 5. WO2007042848A2 - Process for the preparation of carbidopa - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108147974A - The preparation process of L-methyldopa methyl esters - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
